

What are the chemical properties of L-Pyroglutamic acid-13C5?

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Compound of Interest

Compound Name: *L*-Pyroglutamic acid-13C5

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L-Pyroglutamic Acid-13C5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of **L-Pyroglutamic acid-13C5**, a stable isotope-labeled compound crucial for quantitative proteomics and metabolomics. This document details its physical and chemical characteristics, its role in metabolic pathways, and provides a foundational experimental protocol for its use as an internal standard in mass spectrometry.

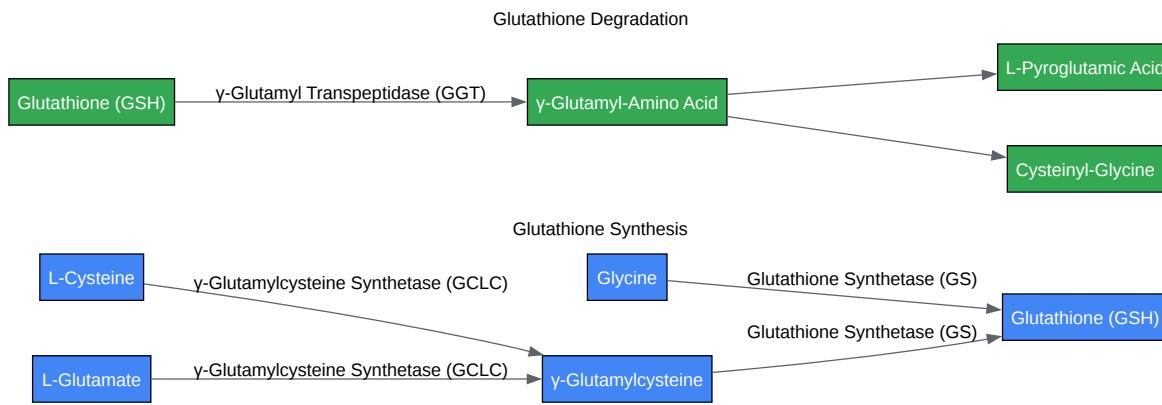
Core Chemical Properties

L-Pyroglutamic acid-13C5 is a non-radioactive, stable isotope-labeled analog of L-pyroglutamic acid. The five carbon atoms in its structure are replaced with the heavy isotope ¹³C, resulting in a known mass shift that allows for its use as an internal standard in quantitative mass spectrometry-based analyses.^[1] Its identical chemical and physical properties to the endogenous compound ensure it behaves similarly during sample preparation and analysis, correcting for variability.^[1]

Property	Value	Reference
Chemical Name	(S)-5-oxopyrrolidine-2-carboxylic-2,3,4,5- ¹³ C ₄ acid- ¹³ C	[1]
Molecular Formula	¹³ C ₅ H ₇ NO ₃	[1]
Molecular Weight	134.08 g/mol	[1]
Unlabeled Molecular Weight	129.11 g/mol	
CAS Number	55443-56-6	[1]
Appearance	White to off-white solid	
Solubility	Soluble in water, DMSO, and ethanol.	[2]
Isotopic Purity	Typically ≥99%	[1]

Role in the Glutathione Metabolism Pathway

L-Pyroglutamic acid is an important intermediate in the glutathione metabolism pathway.[3] Glutathione (GSH) is a critical antioxidant, and its synthesis and degradation are tightly regulated. L-Pyroglutamic acid is formed from L-glutamate. The pathway involves several key enzymes responsible for the synthesis and breakdown of glutathione.



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Caption: Simplified overview of the Glutathione metabolism pathway.

Experimental Protocols: Use as an Internal Standard

L-Pyroglutamic acid-13C5 is widely used as an internal standard for the accurate quantification of endogenous L-pyroglutamic acid in biological samples by isotope dilution mass spectrometry (IDMS).^[4] The following is an example protocol adapted from a published method for the analysis of pyroglutamic acid, glutamine, and glutamic acid in biological matrices. This protocol may require optimization for specific applications and instrumentation.

Sample Preparation (Example for Plasma)

- Thawing: Thaw frozen plasma samples on ice.

- Aliquoting: Aliquot 50 μ L of each plasma sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.
- Internal Standard Spiking: Add a known amount of **L-Pyroglutamic acid-13C5** solution to each sample. The final concentration of the internal standard should be optimized based on the expected endogenous concentration of pyroglutamic acid.
- Protein Precipitation: Add a protein precipitation agent (e.g., 2 volumes of acetonitrile) to each tube.
- Vortexing and Centrifugation: Vortex the tubes thoroughly and then centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Dilution: Dilute the supernatant with an appropriate solvent (e.g., water with 0.1% acetic acid) to the desired final concentration for LC-MS/MS analysis.[\[5\]](#)

LC-MS/MS Analysis

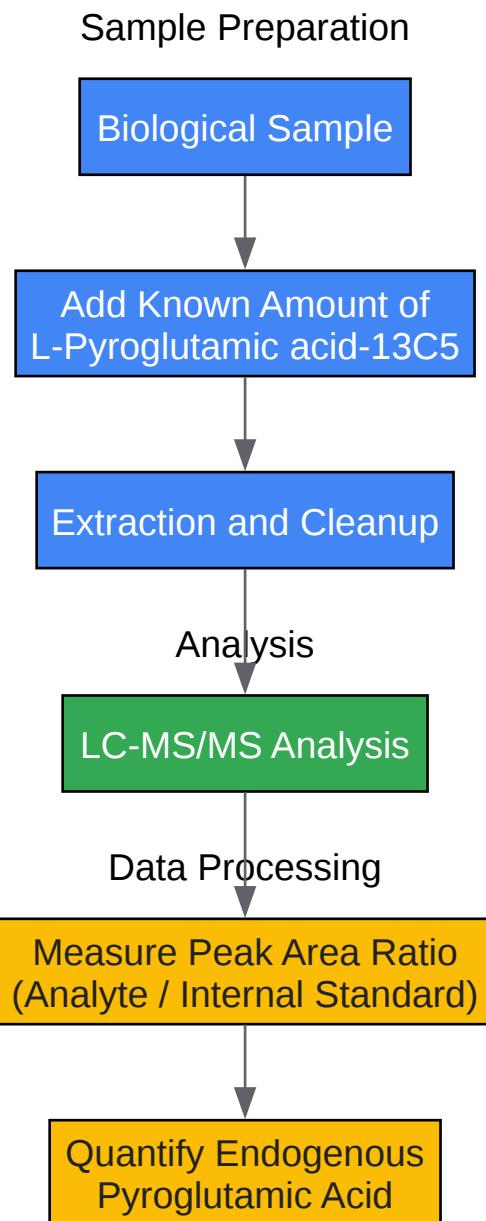
The following table outlines example parameters for an LC-MS/MS method for the analysis of pyroglutamic acid. These parameters are based on a published method and should be optimized for the specific instrument used.[\[4\]](#)

Parameter	Recommended Setting
LC Column	Zorbax SB C-18 (3.0 × 100 mm, 1.8 µm particle size) or equivalent
Mobile Phase A	Water with 0.3% HFBA and 0.5% formic acid
Mobile Phase B	Acetonitrile with 0.3% HFBA and 0.5% formic acid
Gradient	2% to 30% B over 2 min, then to 40% B over 2.1 min, then to 90% B over 0.8 min, hold for 0.6 min, then return to 2% B.
Flow Rate	0.3 mL/min
Injection Volume	5.0 µL
Ionization Mode	Positive Electrospray Ionization (ESI)
MS/MS Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Pyroglutamic Acid)	Precursor Ion (m/z) 130.0 → Product Ion (m/z) 84.1 and 56.1
MRM Transition (L-Pyroglutamic acid-13C5)	Precursor Ion (m/z) 135.0 → Product Ion (m/z) 89.1 and 61.1 (example, requires optimization)
Collision Energy	Optimize for specific instrument
Fragmentor Voltage	Optimize to minimize in-source fragmentation and cyclization

Note on In-Source Cyclization: It is important to be aware that glutamine and glutamic acid can undergo in-source cyclization to form pyroglutamic acid during LC-MS/MS analysis.^[4] Chromatographic separation of these analytes is crucial for accurate quantification. The use of **L-Pyroglutamic acid-13C5** as an internal standard helps to correct for any analytical variability but does not prevent this in-source conversion.

Workflow for Stable Isotope Dilution Analysis

The general workflow for using **L-Pyroglutamic acid-13C5** as an internal standard in a quantitative analysis is depicted below.



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